3-(5-Bromothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-Bromothiophen-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a bromothiophene moiety, a pyrazole ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Bromothiophene Moiety: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Condensation Reaction: The final step involves the condensation of the bromothiophene derivative with the pyrazole derivative in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as the corresponding alcohols or amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways, such as the NF-κB pathway, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromothiophen-2-yl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(5-Bromothiophen-2-yl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(5-Bromothiophen-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
303107-04-2 |
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Molecular Formula |
C16H13BrN4OS |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13BrN4OS/c1-10-2-4-11(5-3-10)9-18-21-16(22)13-8-12(19-20-13)14-6-7-15(17)23-14/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
KNLLMAHHYWSGMZ-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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